![molecular formula C4H4O4 B580280 FUMARIC ACID, [1,4-14C] CAS No. 17456-38-1](/img/new.no-structure.jpg)

FUMARIC ACID, [1,4-14C]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

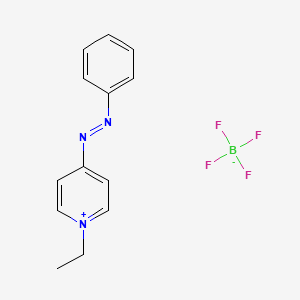

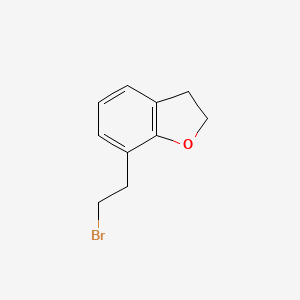

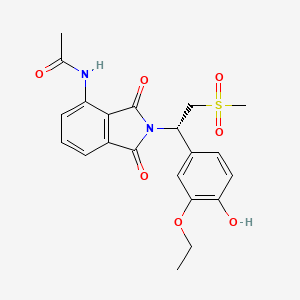

Fumaric acid, [1,4-14C] is a radiolabeled form of fumaric acid, an organic compound with the formula HO2CCH=CHCO2H. Fumaric acid is a naturally occurring dicarboxylic acid and an intermediate in the citric acid cycle. It is found in various plants, fungi, and lichens, and is also produced in the human body. The radiolabeled version, [1,4-14C], is used in scientific research to trace and study metabolic pathways and biochemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fumaric acid can be synthesized through several methods:

Isomerization of Maleic Acid: This is the most common method, where maleic acid is heated in the presence of a catalyst such as hydrochloric acid to produce fumaric acid.

Chemical Reduction: Fumaric acid can also be synthesized by the reduction of tartaric acid with phosphorus and iodine.

Industrial Production Methods

Industrial production of fumaric acid primarily involves the catalytic isomerization of maleic acid. This process uses vanadyl pyrophosphate as a catalyst and involves heating maleic acid in the presence of water . Another method involves the fermentation of glucose using genetically modified microorganisms to produce fumaric acid in a more sustainable and environmentally friendly manner .

Analyse Chemischer Reaktionen

Types of Reactions

Fumaric acid undergoes several types of chemical reactions:

Isomerization: Fumaric acid can be isomerized to maleic acid under non-catalytic or catalytic conditions.

Hydration: Fumaric acid can be hydrated to produce malic acid.

Oxidation: Fumaric acid can be oxidized to produce carbon dioxide and water.

Common Reagents and Conditions

Hydrochloric Acid: Used as a catalyst in the isomerization of maleic acid to fumaric acid.

Water: Used in the hydration of fumaric acid to produce malic acid.

Phosphorus and Iodine: Used in the reduction of tartaric acid to produce fumaric acid.

Major Products

Malic Acid: Produced from the hydration of fumaric acid.

Maleic Acid: Produced from the isomerization of fumaric acid.

Wissenschaftliche Forschungsanwendungen

Fumaric acid, [1,4-14C], has numerous applications in scientific research:

Metabolic Studies: Used to trace and study metabolic pathways in biochemistry and physiology.

Pharmaceutical Research: Used in the development of drugs for treating conditions like multiple sclerosis and psoriasis.

Industrial Applications: Used in the production of unsaturated polyester resins and biodegradable polymers.

Food Industry: Used as an acidulant and nutritional additive.

Wirkmechanismus

Fumaric acid exerts its effects through several mechanisms:

Citric Acid Cycle: Fumaric acid is an intermediate in the citric acid cycle, where it is converted to malate by the enzyme fumarase.

Antioxidant Properties: Fumaric acid esters have been shown to have antioxidant properties, reducing oxidative stress in cells.

Anti-inflammatory Effects: Fumaric acid esters can modulate immune responses, making them useful in treating inflammatory conditions.

Vergleich Mit ähnlichen Verbindungen

Fumaric acid is similar to several other dicarboxylic acids:

Maleic Acid: The cis-isomer of fumaric acid, used in similar industrial applications but has different chemical properties.

Succinic Acid: Another dicarboxylic acid that is an intermediate in the citric acid cycle, but with different chemical reactivity.

Malic Acid: Produced from the hydration of fumaric acid, used in the food industry as an acidulant.

Fumaric acid is unique due to its trans-configuration, which gives it distinct chemical properties and reactivity compared to its cis-isomer, maleic acid .

Eigenschaften

CAS-Nummer |

17456-38-1 |

|---|---|

Molekularformel |

C4H4O4 |

Molekulargewicht |

120.056 |

IUPAC-Name |

(E)-but-2-enedioic acid |

InChI |

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i3+2,4+2 |

InChI-Schlüssel |

VZCYOOQTPOCHFL-QJQQQGIFSA-N |

SMILES |

C(=CC(=O)O)C(=O)O |

Synonyme |

FUMARIC ACID, [1,4-14C] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate;oxalic acid](/img/structure/B580199.png)

![[(3aS,4S,6R,7S,7aR)-4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B580204.png)

![2-(Acetylamino)-6-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]-benzoic Acid](/img/structure/B580214.png)

![10-(Hydroxymethyl)-23,27-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.11,24.14,15.15,8.04,28.05,14.019,27.021,26.011,31]hentriaconta-9,16(28)-diene-6,29-dione](/img/structure/B580217.png)